

# VCP171: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VCP171    |           |
| Cat. No.:            | B10770963 | Get Quote |

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Adenosine A1 Receptor Positive Allosteric Modulator

#### **Abstract**

VCP171, with the formal name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone, is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, VCP171 has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of VCP171. Detailed experimental protocols for key assays and a summary of the known signaling pathways associated with its mechanism of action are also presented to support further research and drug development efforts.

## **Chemical Structure and Physicochemical Properties**

**VCP171** is a synthetic small molecule with a well-defined chemical structure. Its identity and fundamental properties are summarized in the tables below.

## **Table 1: Chemical Identity of VCP171**



| Identifier        | Value                                                                                                     |  |
|-------------------|-----------------------------------------------------------------------------------------------------------|--|
| Formal Name       | [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone                                         |  |
| CAS Number        | 1018830-99-3                                                                                              |  |
| Molecular Formula | C18H12F3NOS                                                                                               |  |
| Molecular Weight  | 347.35 g/mol [2][3]                                                                                       |  |
| SMILES            | NC1=C(C(=O)C2=CC=CC2)C(=CS1)C3=CC<br>=CC(=C3)C(F)(F)F                                                     |  |
| InChI             | InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 |  |
| InChlKey          | HNHLVOBHWXLIGP-UHFFFAOYSA-N                                                                               |  |

Table 2: Physicochemical Properties of VCP171

| Property   | -<br>Value                                                                            |
|------------|---------------------------------------------------------------------------------------|
| Appearance | Crystalline solid                                                                     |
| Purity     | ≥98% (HPLC)[2][3]                                                                     |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL |
| Storage    | Store at -20°C[3]                                                                     |

## **Biological and Pharmacological Properties**

**VCP171** is characterized as a positive allosteric modulator of the adenosine A1 receptor.[1][2] [3] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds. By doing so, it enhances the affinity and/or efficacy of adenosine and other A1R agonists.[1] In the absence of an orthosteric agonist, **VCP171** can act as a partial agonist, leading to the inhibition of cAMP activity.[2][3]



**Table 3: Pharmacological Data for VCP171** 

| Parameter                                      | Value                                                   | Species/Assay Condition                      |
|------------------------------------------------|---------------------------------------------------------|----------------------------------------------|
| Target                                         | Adenosine A1 Receptor (A1R)                             | Human, Rat                                   |
| Mechanism of Action                            | Positive Allosteric Modulator (PAM)                     |                                              |
| pKb                                            | 5.65                                                    |                                              |
| EC50                                           | 15.8 μΜ                                                 | Kinetic assay measuring agonist dissociation |
| EC₅₀ (eEPSC reduction in<br>Lamina I neurons)  | 1.995 μM (neuropathic pain<br>model) vs 2.512 μM (sham) | Rat                                          |
| EC₅₀ (eEPSC reduction in<br>Lamina II neurons) | 0.251 μM (neuropathic pain<br>model) vs 0.631 μM (sham) | Rat                                          |

## **Signaling Pathways**

Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. **VCP171**, as a positive allosteric modulator, enhances these signaling pathways in the presence of an agonist. The primary signaling mechanism involves the coupling of the A1R to inhibitory G-proteins (Gi/o).





#### Click to download full resolution via product page

**VCP171** enhances adenosine A1 receptor signaling pathways.

Upon agonist binding, the activated A1R-Gi/o complex leads to:

- Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. [4][5]
- Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and ATPsensitive potassium (KATP) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[4][6]
- Inhibition of N-type and P/Q-type voltage-gated calcium channels, which suppresses neurotransmitter release.[4][7]



- Activation of phospholipase C (PLC), which can lead to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[4]
- Modulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway.[8]
- Recruitment of β-arrestin 2, which is enhanced by **VCP171** in the presence of an agonist.[9]

#### **Experimental Protocols**

Detailed experimental procedures are crucial for the accurate assessment of the pharmacological properties of **VCP171**. Below are generalized protocols for key assays used to characterize its activity.

### **Radioligand Binding Assay (Competitive)**

This assay is used to determine the binding affinity of **VCP171** to the adenosine A1 receptor.





Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

#### Protocol:

- Membrane Preparation: Homogenize cells or tissues expressing the adenosine A1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
- Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific A1R radioligand (e.g., [3H]DPCPX) and a range of concentrations of **VCP171**.
- Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **VCP171** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value. The Ki value can then be calculated using the Cheng-Prusoff equation.

#### **cAMP Accumulation Assay**

This functional assay measures the effect of **VCP171** on the inhibition of adenylyl cyclase activity.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling | eLife [elifesciences.org]
- 2. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases PMC [pmc.ncbi.nlm.nih.gov]







- 3. Functional coupling between A1 adenosine receptors and G-proteins in rat hippocampal membranes assessed by high-affinity GTPase activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 5. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptor-mediated modulation of neuronal ATP-sensitive K channels in rat substantia nigra PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of adenosine A1 and A2 receptors differentially modulates calcium channels and glycinergic synaptic transmission in rat brainstem PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [VCP171: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770963#the-chemical-structure-and-properties-of-vcp171]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com